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Abstract
Dazcapistat (also known as BLD-2660) is a potent, small-molecule inhibitor of calpains, a

family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated

in the pathophysiology of numerous diseases, including muscular dystrophies,

neurodegenerative disorders, and fibrotic conditions. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and available preclinical and clinical data for Dazcapistat. Detailed methodologies for

relevant assays and signaling pathway diagrams are included to support further research and

development efforts.

Chemical Structure and Properties
Dazcapistat is a meticulously designed molecule featuring a central oxazole scaffold. Its

chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of Dazcapistat
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Identifier Value Reference

IUPAC Name

N-[(2R)-4-amino-3,4-dioxo-1-

phenylbutan-2-yl]-4-(2-

fluorophenyl)-2-methyl-1,3-

oxazole-5-carboxamide

SMILES

CC1=NC(=C(O1)C(=O)N--

INVALID-LINK--

C(=O)C(=O)N)C3=CC=CC=C3

F

Molecular Formula C₂₁H₁₈FN₃O₄

Molecular Weight 395.38 g/mol [1]

CAS Number 2221010-89-3 [1]

InChI Key
XYQHCMDVGIJOTA-

MRXNPFEDSA-N
[1]

Computed XLogP3 2.9

Polar Surface Area 115 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 6

Mechanism of Action: Calpain Inhibition
Dazcapistat functions as a potent inhibitor of several calpain isoforms. Calpains are

intracellular proteases that, when overactivated by elevated intracellular calcium levels,

contribute to pathological cellular processes such as cytoskeletal breakdown, inflammation,

and cell death.[2]

Table 2: In Vitro Inhibitory Activity of Dazcapistat
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Target IC₅₀ Reference

Calpain 1 < 3 µM [3][4][5]

Calpain 2 < 3 µM [3][4][5]

Calpain 9 < 3 µM [3][4][5]

The inhibitory activity of Dazcapistat against these key calpain isoforms suggests its

therapeutic potential in a range of conditions where calpain hyperactivity is a contributing

factor.

Signaling Pathway of Calpain Activation and Inhibition
The following diagram illustrates the general mechanism of calpain activation by calcium influx

and its subsequent inhibition by Dazcapistat, preventing the cleavage of downstream

substrates involved in cellular degradation.
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Figure 1: Dazcapistat Inhibition of the Calpain Pathway.

Therapeutic Potential and Clinical Development
Dazcapistat was under development by Blade Therapeutics for the treatment of fibrotic and

neurodegenerative diseases.[6][7] The rationale for its development stems from the established

role of calpains in the progression of these conditions. While specific results from Phase II

clinical trials have not been publicly disclosed, the progression of the compound to this stage

suggests promising preclinical and Phase I safety data.
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Experimental Protocols
Synthesis of Dazcapistat
A plausible synthetic route for Dazcapistat can be derived from patent literature. The general

workflow involves the coupling of key intermediates, followed by deprotection and purification

steps. A detailed, step-by-step protocol would require access to the full patent text and

supplementary information which is not publicly available.

Starting Materials
(Oxazole & Phenylbutane derivatives) Amide Coupling Reaction Deprotection Step Purification

(e.g., Chromatography) Dazcapistat

Click to download full resolution via product page

Figure 2: General Synthetic Workflow for Dazcapistat.

In Vitro Calpain Activity Assay
The inhibitory potency of Dazcapistat on calpain isoforms can be determined using a

fluorometric activity assay.

Principle: The assay measures the cleavage of a specific fluorogenic calpain substrate. In the

presence of an active calpain enzyme, the substrate is cleaved, releasing a fluorescent

molecule. The rate of fluorescence increase is proportional to the calpain activity.

Dazcapistat's inhibitory effect is quantified by measuring the reduction in this rate.

Materials:

Purified recombinant human calpain-1, calpain-2, and calpain-9.

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

Assay buffer (e.g., Tris-HCl buffer containing CaCl₂ and a reducing agent like DTT).

Dazcapistat stock solution (in DMSO).

96-well black microplates.

Fluorescence microplate reader.
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Procedure:

Prepare a serial dilution of Dazcapistat in the assay buffer.

In the wells of a 96-well plate, add the assay buffer, the calpain enzyme, and the different

concentrations of Dazcapistat or vehicle (DMSO) for the control.

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow

the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate to all wells.

Immediately start monitoring the fluorescence intensity at the appropriate excitation and

emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) in a kinetic

mode for a set duration (e.g., 30-60 minutes).

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time

curves.

Plot the percentage of inhibition (calculated relative to the vehicle control) against the

logarithm of the Dazcapistat concentration.

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Quantitative Analysis by HPLC-MS/MS
The concentration of Dazcapistat in biological matrices (e.g., plasma, tissue homogenates)

can be determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.[8][9][10][11]

Principle: This highly sensitive and selective technique separates Dazcapistat from other

matrix components using high-performance liquid chromatography (HPLC) and then detects

and quantifies it using tandem mass spectrometry (MS/MS).

Instrumentation:

HPLC system with a suitable reversed-phase column (e.g., C18).
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Tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure Outline:

Sample Preparation: Extract Dazcapistat from the biological matrix using protein

precipitation or liquid-liquid extraction. An internal standard (a structurally similar molecule)

should be added before extraction for accurate quantification.

Chromatographic Separation: Inject the extracted sample onto the HPLC column. Use a

gradient elution with a mobile phase consisting of an aqueous component (e.g., water with

formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve separation.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source

of the mass spectrometer. Dazcapistat and the internal standard are ionized, and specific

precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM)

mode for selective and sensitive detection.

Quantification: A calibration curve is constructed by analyzing samples with known

concentrations of Dazcapistat. The concentration in the unknown samples is determined by

comparing the peak area ratio of Dazcapistat to the internal standard against the calibration

curve.

Pharmacokinetics and Metabolism (ADME)
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data

for Dazcapistat in humans is not yet publicly available. Preclinical studies would have been

conducted to assess these parameters and inform dosing for clinical trials.

Conclusion
Dazcapistat is a promising calpain inhibitor with demonstrated potent in vitro activity against

key calpain isoforms. Its development has reached the clinical stage, indicating a favorable

preclinical profile. This technical guide provides a foundational understanding of Dazcapistat's
chemical and biological properties. Further disclosure of clinical trial data and detailed

experimental protocols will be crucial for the scientific community to fully evaluate its

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3325815?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

